PBTA-7 Mutagenic Potency in Salmonella TA98 vs. the Diallylamino-Derived PBTA-8
When the diethylamino-substituted 4-acetylamino-2-(diethylamino)anisole is converted to PBTA-7, it induces 43,000 revertants/nmol in Salmonella typhimurium TA98 with S9 metabolic activation, compared to 40,700 revertants/nmol for PBTA-8, which derives from the analogous diallylamino starting material . In strain YG1024 (overexpressing O-acetyltransferase), the differential widens: PBTA-7 generates 1,430,000 revertants/nmol versus 2,213,000 revertants/nmol for PBTA-8, representing a 1.55-fold higher potency for the diallylamino congener under these conditions . This demonstrates that the N,N-dialkyl substitution identity is not interchangeable with respect to the mutagenic profile of the resulting chlorination product.
| Evidence Dimension | Mutagenic potency (revertants/nmol) of derived PBTA compounds in Salmonella strains with S9 mix |
|---|---|
| Target Compound Data | PBTA-7 (from 4-acetylamino-2-(diethylamino)anisole): TA98 = 43,000 rev/nmol; YG1024 = 1,430,000 rev/nmol |
| Comparator Or Baseline | PBTA-8 (from 4-acetylamino-2-(diallylamino)anisole): TA98 = 40,700 rev/nmol; YG1024 = 2,213,000 rev/nmol |
| Quantified Difference | TA98: +5.7% higher for PBTA-7; YG1024: -54.8% lower for PBTA-7 (1.55-fold lower potency) |
| Conditions | Ames test; Salmonella typhimurium TA98 and YG1024; presence of S9 microsomal fraction; PBTA-7 and PBTA-8 synthesized by reductive chlorination from Disperse Blue 291 and Disperse Blue 373, respectively |
Why This Matters
For dye manufacturers facing mutagenicity regulations in export markets (e.g., EU REACH, Japan CSCL), the diethylamino variant produces a benzotriazole derivative with distinct, quantifiably lower potency in the YG1024 strain, providing a structure-based risk differentiation argument for raw material selection.
